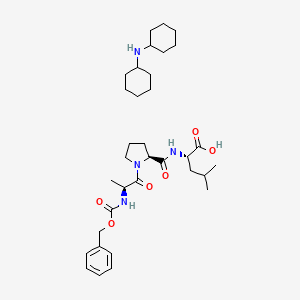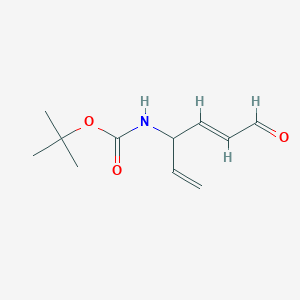
2-Nitrophenyl beta-d-cellobioside heptaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl beta-d-cellobioside heptaacetate is a chromogenic enzyme substrate used to assay for cellobiohydrolase activity . The substrate undergoes enzymatic hydrolysis, releasing 2-nitrophenol which can then be detected via absorbance at 400 nm . It acts as a potent chemical probe, orchestrating the investigation of glycosidic enzymes and their inhibitors .
Molecular Structure Analysis
The linear formula of 2-Nitrophenyl beta-d-cellobioside heptaacetate is (β-D-Glc- [1→4]-β-D-Glc-1→OC6H4NO . Its molecular weight is 757.65 g/mol .Chemical Reactions Analysis
As a chromogenic enzyme substrate, 2-Nitrophenyl beta-d-cellobioside heptaacetate undergoes enzymatic hydrolysis, releasing 2-nitrophenol . This reaction is used to assay for cellobiohydrolase activity .Physical And Chemical Properties Analysis
2-Nitrophenyl beta-d-cellobioside heptaacetate is a powder that is soluble in water . Its molecular weight is 757.65 g/mol .Scientific Research Applications
Enzyme Activity Assays
2-Nitrophenyl beta-D-cellobioside heptaacetate serves as a chromogenic substrate in enzyme assays, particularly for cellobiohydrolase . Upon enzymatic hydrolysis, it releases 2-nitrophenol, which can be quantitatively measured through its absorbance at 400 nm. This application is crucial in studying enzyme kinetics and screening for enzyme inhibitors.
Glycosidic Enzyme Research
This compound is instrumental as a chemical probe in the investigation of glycosidic enzymes and their inhibitors . It aids in understanding the mechanisms of enzyme action and the development of new inhibitors, which can lead to therapeutic interventions for various diseases.
Pharmaceutical Development
In pharmaceutical research, 2-Nitrophenyl beta-D-cellobioside heptaacetate is used to study drug metabolism and enzymatic reactions involved in drug action . Its role in the comprehension of drug interactions at the molecular level is vital for the development of new drugs.
Analytical Chemistry
The compound’s utility in analytical chemistry lies in its role as a standard or reagent in chromatography and spectrophotometry . It helps in the qualitative and quantitative analysis of chemical substances, ensuring the purity and concentration of samples.
Biomedical Research
As a research tool, it is used in biomedical studies to understand cellular processes that involve glycosidic enzymes . This understanding is essential for the development of diagnostic tools and treatments for metabolic disorders.
Environmental Studies
Although direct applications in environmental studies are not explicitly mentioned, compounds like 2-Nitrophenyl beta-D-cellobioside heptaacetate can be used to monitor enzyme activities in various environmental samples, contributing to the assessment of microbial activity and biodegradation processes .
Mechanism of Action
Target of Action
The primary target of 2-Nitrophenyl beta-d-cellobioside heptaacetate are glycosidic enzymes . These enzymes play a crucial role in the metabolism of carbohydrates, which are essential for energy production and various biological functions.
Mode of Action
2-Nitrophenyl beta-d-cellobioside heptaacetate acts as a potent chemical probe . It interacts with its target enzymes, potentially altering their activity. This interaction can lead to changes in the metabolic processes involving carbohydrates .
Biochemical Pathways
The compound is involved in the investigation of the intricate intricacies involved in drug metabolism and enzymatic reactions . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Pharmacokinetics
As a chemical probe, it is likely to have been designed for optimal bioavailability to ensure effective interaction with its target enzymes .
Result of Action
The action of 2-Nitrophenyl beta-d-cellobioside heptaacetate on glycosidic enzymes can lead to changes in carbohydrate metabolism. This can have various molecular and cellular effects, potentially influencing the progress towards therapeutic interventions for an array of ailments .
Action Environment
The action, efficacy, and stability of 2-Nitrophenyl beta-d-cellobioside heptaacetate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments
Safety and Hazards
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSYMFJBBGZUFS-MMXCIQNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl beta-d-cellobioside heptaacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)
![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)
![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)









